CGX1321 is classified as a porcupine inhibitor, specifically targeting the enzyme porcupine (also known as Protein-serine O-palmitoleoyltransferase). This classification places it within the broader category of enzyme inhibitors that modulate signaling pathways critical to tumorigenesis and other pathological conditions . The compound is being explored for therapeutic applications in oncology and cardiology, particularly in heart failure with preserved ejection fraction (HFpEF) due to its effects on cardiac hypertrophy and fibrosis .
The formulation of CGX1321 for clinical applications has included encapsulation within liposomes to enhance solubility and targeted delivery. This approach is particularly important given CGX1321's low solubility (0.02 mg/mL at pH 7.4), necessitating specialized delivery systems for effective in vivo administration .
The molecular structure of CGX1321 includes several functional groups that facilitate its interaction with the porcupine enzyme. While specific structural data such as molecular weight or detailed chemical formula are not widely published, it is known that small molecule inhibitors like CGX1321 typically possess a complex arrangement of rings and substituents designed to optimize binding affinity.
CGX1321 primarily acts by inhibiting the acylation process necessary for Wnt ligand secretion. This inhibition prevents Wnt proteins from participating in signaling cascades that promote tumor growth and progression. The specific reactions involved include:
The mechanism by which CGX1321 exerts its effects involves several steps:
Data from studies indicate that treatment with CGX1321 significantly reduces markers associated with Wnt signaling pathways in both cancerous tissues and models of heart failure .
CGX1321 has several promising applications:
Porcupine (PORCN) is an endoplasmic reticulum-resident O-acyltransferase essential for Wnt ligand maturation. It catalyzes the palmitoleation of Wnt proteins at a conserved serine residue, a lipid modification required for their secretion, solubility, and receptor-binding competence. Without PORCN-mediated palmitoleation, Wnt ligands (e.g., Wnt3a, Wnt5a) accumulate intracellularly and undergo degradation, abrogating both canonical and non-canonical Wnt signaling [5] [2]. CGX1321 selectively inhibits PORCN’s enzymatic activity, thereby blocking the secretion of all 19 human Wnt ligands. This upstream suppression makes CGX1321 a pan-inhibitor of Wnt-driven signaling cascades [1] [6].
CGX1321 belongs to the pyridinyl acetamide chemical class of PORCN inhibitors. Structural analyses demonstrate that CGX1321 competitively occupies PORCN’s substrate-binding pocket, preventing access to Wnt ligands. Key interactions include:
Table 1: Structural Features of CGX1321 Enabling PORCN Inhibition
Structural Feature | Role in PORCN Binding | Biological Consequence |
---|---|---|
Pyridinyl core | Hydrogen bonding with Ser³³² | Disrupts palmitoleation catalysis |
Di-halogenated phenyl group | Hydrophobic interaction with Ile³⁴¹/Phe³⁴³ | Enhances binding affinity |
Acetamide linker | Optimal spatial orientation | Facilitates deep pocket penetration |
Canonical Wnt signaling requires β-catenin stabilization and nuclear translocation to activate target genes. CGX1321 blocks Wnt ligand secretion, leading to:
CGX1321-mediated Wnt inhibition transcriptionally represses oncogenic and hypertrophic genes:
Table 2: CGX1321-Induced Downregulation of Key Wnt/β-Catenin Targets
Target Gene | Biological Function | Repression by CGX1321 | Experimental Model |
---|---|---|---|
CCND1 | Cell cycle progression | >2-fold decrease | TAC-induced cardiac hypertrophy |
MYC | Oncogene activation | 70% reduction | LoVo colorectal cancer xenografts |
AXIN2 | Pathway feedback regulator | 50–75% reduction | GA007 gastric cancer PDX model |
SURVIVIN | Apoptosis inhibition | 60% reduction | RNF43-mutant pancreatic cancer |
Non-canonical Wnt pathways (Wnt/Ca²⁺, Wnt/PCP) operate independently of β-catenin. CGX1321 inhibits these pathways by blocking Wnt5a and Wnt11 secretion:
CGX1321 modulates transcription factors downstream of non-canonical signaling:
Table 3: CGX1321 Effects on Non-Canonical Wnt Components
Pathway Component | Function | Modulation by CGX1321 | Biological Outcome |
---|---|---|---|
Wnt5a | Activates Wnt/Ca²⁺ signaling | Secretion blocked | Reduced PKC/CaMKII activity |
NFATc3 | Hypertrophy transcription factor | Nuclear translocation inhibited | Attenuated cardiomyocyte growth |
Phospho–c-Jun | AP-1 transcription factor | 40% reduction in phosphorylation | Suppressed fibroblast activation |
Vangl2 | PCP core protein | Membrane localization disrupted | Impaired cell migration |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3